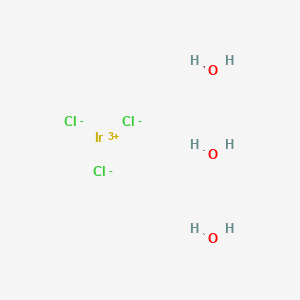![molecular formula C34H29ClN5O7PS B12429427 (S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DC4, also known as Dow Corning 4 Electrical Insulating Compound, is a silicone-based compound with a grease-like consistency. It is primarily used for its excellent dielectric strength and electrical insulating properties. This compound is highly water-repellent and adheres well to dry metals, ceramics, rubber, plastics, and insulating resins. It is widely used in various industries, including automotive, aerospace, and electronics, for sealing and lubricating purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: DC4 is synthesized by combining polydimethylsiloxane fluids with an inert silica filler. The process involves the thorough mixing of these components to achieve a homogeneous grease-like material. The synthesis is typically carried out under controlled conditions to ensure the desired consistency and properties of the final product .
Industrial Production Methods: In industrial settings, DC4 is produced using automated equipment that ensures consistent quality and efficiency. The compound can be applied by hand, brushing, or wiping, and can also be dispersed in solvents such as xylene, mineral spirits, and methyl ethyl ketone for thinner consistency .
Chemical Reactions Analysis
Types of Reactions: DC4 is chemically stable and does not undergo significant chemical reactions under normal conditions. It is resistant to oxidation and thermal degradation, making it suitable for use in high-temperature environments .
Common Reagents and Conditions: DC4 is insoluble in water, methanol, ethanol, and mineral oil but is soluble in mineral spirits and methyl ethyl ketone. It can be applied using various methods, including brushing, dipping, and spraying .
Major Products Formed: Due to its stability, DC4 does not form major reaction products under typical usage conditions. Its primary function is to provide insulation and lubrication without undergoing chemical changes .
Scientific Research Applications
DC4 has a wide range of applications in scientific research and industry:
Chemistry: Used as a dielectric insulator in various chemical processes and experiments.
Biology: Employed in laboratory settings to seal and lubricate equipment, ensuring moisture resistance and electrical insulation.
Medicine: Utilized in medical devices and equipment for its non-reactive and stable properties.
Industry: Widely used in automotive, aerospace, and electronics industries for sealing, lubricating, and insulating purposes
Mechanism of Action
DC4 exerts its effects through its physical properties rather than chemical interactions. Its high dielectric strength and water-repellent nature make it an effective insulator and sealant. The compound adheres well to various surfaces, providing a moisture-proof seal and reducing the risk of electrical failures .
Comparison with Similar Compounds
MOLYKOTE 4 Electrical Insulating Compound: Similar in composition and properties, used for sealing and insulating purposes.
Versilube G624 Dielectric Compound: An alternative to DC4, offering similar dielectric strength and water-repellent properties.
Uniqueness: DC4 stands out due to its excellent thermal oxidation stability and compatibility with a wide range of materials, including metals, ceramics, rubber, and plastics. Its ability to retain its grease-like consistency over a wide temperature range (-55°C to 200°C) makes it highly versatile and reliable .
Properties
Molecular Formula |
C34H29ClN5O7PS |
|---|---|
Molecular Weight |
718.1 g/mol |
IUPAC Name |
[(1S)-1-(chloromethyl)-3-[5-[[5-(3-sulfanylpropanoylamino)-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate |
InChI |
InChI=1S/C34H29ClN5O7PS/c35-16-20-17-40(29-15-30(47-48(44,45)46)23-3-1-2-4-24(23)32(20)29)34(43)28-14-19-12-22(6-8-26(19)39-28)37-33(42)27-13-18-11-21(5-7-25(18)38-27)36-31(41)9-10-49/h1-8,11-15,20,38-39,49H,9-10,16-17H2,(H,36,41)(H,37,42)(H2,44,45,46)/t20-/m1/s1 |
InChI Key |
PWGCKOQNKYABMN-HXUWFJFHSA-N |
Isomeric SMILES |
C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)OP(=O)(O)O)CCl |
Canonical SMILES |
C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)OP(=O)(O)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


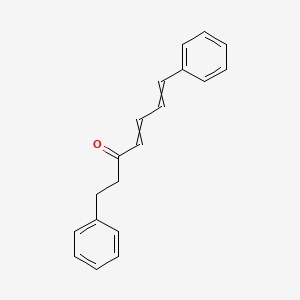
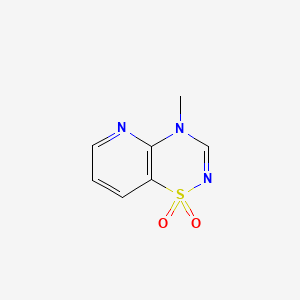
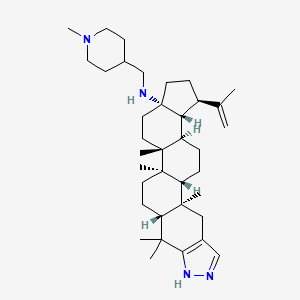
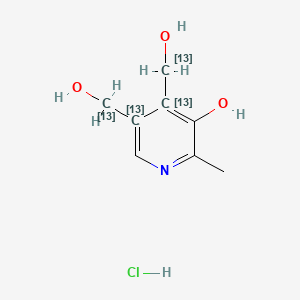
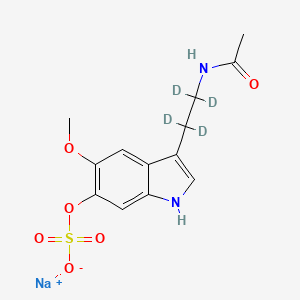

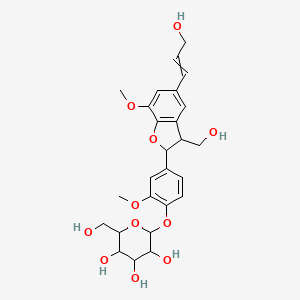
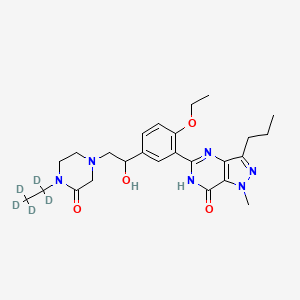
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)
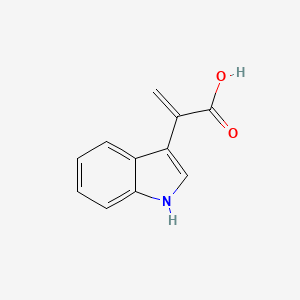
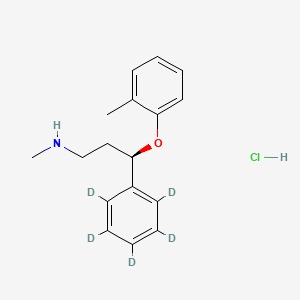
![Methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12429405.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
